molecular formula C8H9ClF3N B14117070 3-Methyl-4-(trifluoromethyl)aniline hydrochloride

3-Methyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B14117070
M. Wt: 211.61 g/mol
InChI Key: KYEGGNJEDCWBBT-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8F3N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and a trifluoromethyl group at the 4-position. This compound is commonly used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)aniline hydrochloride typically involves the nitration of 2-methyl-5-nitrobenzotrifluoride, followed by reduction to the corresponding amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be performed using catalytic hydrogenation or chemical reduction with reagents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration and reduction steps are optimized for higher yields and purity. The final product is often purified through recrystallization or distillation to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder with hydrochloric acid (HCl) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both the methyl and trifluoromethyl groups, which can influence its reactivity and biological activity. The trifluoromethyl group imparts unique electronic properties, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

3-methyl-4-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c1-5-4-6(12)2-3-7(5)8(9,10)11;/h2-4H,12H2,1H3;1H

InChI Key

KYEGGNJEDCWBBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C(F)(F)F.Cl

Origin of Product

United States

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